molecular formula C11H9NO2 B1585262 3-Hydroxy-2-naphthamide CAS No. 3665-51-8

3-Hydroxy-2-naphthamide

Cat. No.: B1585262
CAS No.: 3665-51-8
M. Wt: 187.19 g/mol
InChI Key: NFTNTGFZYSCPSK-UHFFFAOYSA-N
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Description

3-Hydroxy-2-naphthamide is an organic compound with the molecular formula C11H9NO2. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the third position and an amide group at the second position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 3-Hydroxy-2-naphthamide is cyanide ions . This compound has been used in the synthesis of chemosensors that selectively sense cyanide ions . Cyanide ions are known to have a hazardous impact on the environment and humans, and the development of effective and selective chemosensors for these ions is of significant importance .

Mode of Action

This compound interacts with its target, cyanide ions, through a process of deprotonation of the labile Schiff base center by the cyanide ions . This interaction results in a color change from colorless to yellow, which can be observed by the naked eye . This color change is a key indicator of the presence of cyanide ions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the detection of cyanide ions . The compound’s interaction with cyanide ions leads to a notable charge transfer from this compound to 2,4-di-tert-butyl-6-methylphenol . This charge transfer is a key part of the mechanism that allows this compound to act as a chemosensor for cyanide ions .

Pharmacokinetics

The compound’s ability to selectively sense cyanide ions suggests that it may have a high degree of bioavailability in environments where these ions are present .

Result of Action

The result of this compound’s action is the selective sensing of cyanide ions . This is achieved through a color change that occurs when the compound interacts with cyanide ions . This color change can be used to detect the presence of cyanide ions in a given environment .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of cyanide ions . The compound’s efficacy as a chemosensor is dependent on the presence of these ions in the environment

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-naphthamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with ammonia or an amine under specific conditions. One common method includes heating 3-hydroxy-2-naphthoic acid with ammonia in the presence of catalysts such as zinc chloride or calcium chloride . The reaction is carried out under pressure to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-naphthamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions adjacent to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 3-amino-2-naphthol.

    Substitution: Formation of halogenated derivatives of this compound.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups (hydroxyl and amide), which confer distinct chemical reactivity and biological activity. Its ability to act as a chemosensor for cyanide ions and its antimycobacterial properties set it apart from other similar compounds.

Properties

IUPAC Name

3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6,13H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTNTGFZYSCPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063123
Record name 2-Naphthalenecarboxamide, 3-hydroxy-
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3665-51-8
Record name 3-Hydroxy-2-naphthalenecarboxamide
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Record name 3-Hydroxy-2-naphthalenecarboxamide
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Record name 3-Hydroxy-2-naphthamide
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-
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Record name 3-hydroxynaphthalene-2-carboxamide
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Record name 3-HYDROXY-2-NAPHTHALENECARBOXAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 3-Hydroxy-2-naphthamide derivatives influence their biological activity?

A1: Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold impact its biological activity. For example, research has shown that:

  • The addition of specific substituents to the phenyl ring of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives significantly influences their antimicrobial, antioxidant, and anti-inflammatory properties. []
  • Introducing halogens and bulky substituents to the naphthyl and phenyl rings of N-hydroxy-oxazinedione derivatives can enhance their reactivity and enantioselectivity in asymmetric cross-coupling reactions. []

Q2: What are the mechanisms behind the biological activities observed for this compound derivatives?

A2: Research suggests that this compound derivatives exert their biological effects through various mechanisms:

  • Calcium channel blocking: Diltiazem-like derivatives bind to the benzothiazepine site of L-type calcium channels, affecting calcium influx and exhibiting cardioselective effects. []
  • CREB inhibition: Niclosamide, a salicylamide derivative of this compound, inhibits CREB function in acute myeloid leukemia cells by binding to its coactivator CBP, ultimately suppressing cell viability. []
  • Chemosensing: Modifications introducing Schiff base groups enable selective sensing of cyanide ions through deprotonation and a visible color change. []

Q3: What computational chemistry approaches have been used to study this compound derivatives?

A3: Computational methods provide valuable insights into the properties and behavior of these compounds:

  • Molecular docking: This technique was employed to predict the binding modes and interactions of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives with target proteins, aiding in the rationalization of their observed activities. []
  • Density Functional Theory (DFT) calculations: DFT studies combined with conformational searches helped elucidate the mechanism of asymmetric induction in reactions involving chiral vanadyl complexes and this compound derivatives. []
  • Fragment Molecular Orbital (FMO) and Pair Interaction Energy Decomposition Analysis (PIEDA): These methods were used to further rationalize the enantioselectivity observed in the aforementioned asymmetric reactions. []

Q4: What are the potential applications of this compound derivatives beyond the pharmaceutical field?

A4: The unique properties of this compound derivatives extend their potential applications to diverse fields:

  • Chemosensors: The development of novel chemosensors based on this compound for selective detection of cyanide ions highlights their potential in environmental monitoring and analytical chemistry. []
  • Asymmetric catalysis: Studies exploring chiral vanadyl complexes with this compound derivatives pave the way for developing efficient and selective catalysts for various organic reactions. []

Q5: What is the current understanding of the stability and formulation of this compound derivatives?

A5: While specific information about the stability and formulation of this compound itself is limited in the provided abstracts, related research offers some insights:

  • Crystal structure analysis: The crystal structure of N2-(3-morpholinopropyl)-3-hydroxy-2-naphthamide reveals intramolecular hydrogen bonding interactions that could potentially influence its stability and solubility. []
  • In silico ADMET studies: Researchers used computational tools like Molinspiration, Pre-ADMET, and OSIRIS property explorer to predict the pharmacokinetic behavior of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives, highlighting the importance of considering these factors during drug development. []

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